Cas no 350820-01-8 (4-Aminobenzoic Acid-d4)
4-Aminobenzoic Acid-d4 Chemical and Physical Properties
Names and Identifiers
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- Benzoic-2,3,5,6-d4acid, 4-amino-
- 4-Aminobenzoic Acid-d4
- 1,4-Diaminobenzene-2,3,5,6-d4
- 1,4-Phenylenediamine-2,3,5,6-d4
- 2,3,5,6-tetradeuterio-benzene-1,4-diamine
- 2,3,5,6-tetradeuterio-p-phenylendiamine
- 2,3,5,6-tetradeutero-1,4-phenylenediamine
- 2,3,5,6-tetradeutero-4-aminobenzoic acid
- 2.3.5.6-Tetradeuterio-p-phenylendiamin
- 2.3.5.6-Tetradeutero-p-phenylendiamin
- 4-Aminoaniline-d4
- 4-H2N-C6D4-COOH
- Benzofur D-d4
- Developer PF-d4
- Fouramine D-d4
- Fourrine 1-d4
- Fourrine D-d4
- Peltol D-d4
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- Inchi: 1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D
- InChI Key: ALYNCZNDIQEVRV-RHQRLBAQSA-N
- SMILES: OC(C1C([2H])=C([2H])C(=C([2H])C=1[2H])N)=O
Computed Properties
- Exact Mass: 141.07300
- Monoisotopic Mass: 141.073
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 63.3A^2
Experimental Properties
- PSA: 63.32000
- LogP: 1.54820
4-Aminobenzoic Acid-d4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A591502-1mg |
4-Aminobenzoic Acid-d4 |
350820-01-8 | 1mg |
$ 170.00 | 2023-09-08 | ||
| TRC | A591502-10mg |
4-Aminobenzoic Acid-d4 |
350820-01-8 | 10mg |
$ 221.00 | 2023-09-08 | ||
| TRC | A591502-100mg |
4-Aminobenzoic Acid-d4 |
350820-01-8 | 100mg |
$ 526.00 | 2023-04-19 | ||
| TRC | A591502-500mg |
4-Aminobenzoic Acid-d4 |
350820-01-8 | 500mg |
$ 1516.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874537-1g |
4-AMinobenzoic-d4 Acid |
350820-01-8 | AR | 1g |
¥7,088.00 | 2022-09-03 | |
| A2B Chem LLC | AW54296-100mg |
Benzoic-2,3,5,6-d4acid, 4-amino- |
350820-01-8 | 100mg |
$592.00 | 2024-04-20 | ||
| A2B Chem LLC | AW54296-250mg |
Benzoic-2,3,5,6-d4acid, 4-amino- |
350820-01-8 | 250mg |
$998.00 | 2024-04-20 | ||
| MedChemExpress | HY-B1008S-5mg |
4-Aminobenzoic acid-d |
350820-01-8 | 99.53% | 5mg |
¥1030 | 2025-04-16 | |
| MedChemExpress | HY-B1008S-10mg |
4-Aminobenzoic acid-d |
350820-01-8 | 99.53% | 10mg |
¥1650 | 2025-04-16 | |
| MedChemExpress | HY-B1008S-25mg |
4-Aminobenzoic acid-d |
350820-01-8 | 99.53% | 25mg |
¥3300 | 2025-04-16 |
4-Aminobenzoic Acid-d4 Suppliers
4-Aminobenzoic Acid-d4 Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 4-Aminobenzoic Acid-d4
4-Aminobenzoic Acid-d4: A Comprehensive Overview
The compound with CAS No 350820-01-8, commonly referred to as 4-Aminobenzoic Acid-d4, is a derivative of 4-aminobenzoic acid, a well-known aromatic compound with significant applications in various fields. The d4 designation indicates that this compound contains four deuterium atoms, which are isotopes of hydrogen. This modification introduces unique properties that make 4-Aminobenzoic Acid-d4 valuable in specialized research and industrial applications.
4-Aminobenzoic Acid-d4 is synthesized through a process that involves the deuteration of the hydrogens in the aromatic ring of 4-aminobenzoic acid. This process is typically carried out under controlled conditions to ensure high purity and stability of the final product. The resulting compound retains the structural integrity of its parent molecule while incorporating deuterium atoms, which can be advantageous in certain analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Recent studies have highlighted the potential of 4-Aminobenzoic Acid-d4 in the field of drug discovery and development. Researchers have explored its role as a building block for constructing more complex molecules with enhanced pharmacokinetic properties. For instance, its use in the synthesis of bioisosteres—molecules that have similar physical properties but different chemical structures—has shown promise in improving drug efficacy and reducing side effects.
In addition to its role in pharmaceutical research, 4-Aminobenzoic Acid-d4 has found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique catalytic and adsorption properties, making them attractive for use in environmental remediation and energy storage technologies.
The incorporation of deuterium atoms in 4-Aminobenzoic Acid-d4 also makes it a valuable tool in isotopic labeling studies. By replacing hydrogen atoms with deuterium, researchers can track molecular transformations with greater precision using techniques such as mass spectrometry and infrared spectroscopy. This capability has been particularly useful in studying enzyme mechanisms and metabolic pathways, where precise tracking of molecular changes is crucial.
Furthermore, 4-Aminobenzoic Acid-d4 has been utilized in the development of sensors for detecting specific analytes in complex matrices. Its structural features allow for selective binding to certain ions or molecules, enabling the creation of highly sensitive and specific sensing devices. Recent advancements in nanotechnology have further enhanced its potential in this area, with researchers exploring its integration into graphene-based sensors for real-time monitoring applications.
From an environmental perspective, 4-Aminobenzoic Acid-d4 has been studied for its biodegradability and potential impact on ecosystems. Initial findings suggest that it undergoes slow degradation under aerobic conditions, raising concerns about its long-term persistence in natural environments. However, ongoing research aims to develop methods for accelerating its breakdown using microbial consortia or enzymatic catalysts.
In conclusion, CAS No 350820-01-8, or 4-Aminobenzoic Acid-d4, represents a versatile compound with a wide range of applications across multiple disciplines. Its unique properties derived from deuterium incorporation make it an invaluable tool for researchers and industry professionals alike. As advancements continue to be made in synthesis techniques and application development, the significance of this compound is expected to grow further.
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